molecular formula C13H20ClNO B3164399 [(5-Chloro-2-methoxyphenyl)methyl](pentyl)amine CAS No. 892588-00-0

[(5-Chloro-2-methoxyphenyl)methyl](pentyl)amine

Cat. No.: B3164399
CAS No.: 892588-00-0
M. Wt: 241.76 g/mol
InChI Key: UQQQRFGZODATTH-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)methylamine is an organic compound that features a chloro-substituted methoxyphenyl group attached to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)methylamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with pentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of (5-Chloro-2-methoxyphenyl)methylamine may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

(5-Chloro-2-methoxyphenyl)methylamine can be compared with other similar compounds, such as:

    (5-Chloro-2-methoxyphenyl)methylamine: Similar structure but with a shorter alkyl chain.

    (5-Chloro-2-methoxyphenyl)methylamine: Similar structure with an ethyl group instead of a pentyl group.

    (5-Chloro-2-methoxyphenyl)methylamine: Similar structure with a propyl group.

The uniqueness of (5-Chloro-2-methoxyphenyl)methylamine lies in its specific alkyl chain length, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-3-4-5-8-15-10-11-9-12(14)6-7-13(11)16-2/h6-7,9,15H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQQRFGZODATTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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